[4-(6-Ethoxy-1,3-benzothiazol-2-yl)phenyl]amine - 328109-15-5

[4-(6-Ethoxy-1,3-benzothiazol-2-yl)phenyl]amine

Catalog Number: EVT-3045752
CAS Number: 328109-15-5
Molecular Formula: C15H14N2OS
Molecular Weight: 270.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(6-Ethoxybenzothiazol-2-yl)diazenyl]phenol

Compound Description: This compound is a precursor used in the synthesis of 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenyl 2-(2, 3-dihydro-1H-inden-2-yl) acetate. [] It is characterized by the presence of a diazenyl group linking the benzothiazole moiety to a phenol group.

Relevance: This compound shares the core 6-ethoxybenzothiazole structure with [4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]amine. The primary difference lies in the replacement of the amino group on the phenyl ring with a diazenylphenol group. []

4-[(6-Ethoxybenzothiazol-2-yl)diazenyl]phenyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

Compound Description: This compound was synthesized via Steglich esterification of 4-[(6-ethoxybenzothiazol-2-yl)diazenyl]phenol with indan-2-ylacetic acid. [] It exhibits intermolecular π→π stacking interactions, as revealed by Hirshfeld surface analysis. []

{tert-Butylmethyl[4-(6-{[4-(pyridin-2-yl-)1H-1,2,3-triazol-1-yl]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate

Compound Description: This ligand was used to synthesize a coordination polymer with copper(II) dichloride. [] It features a carbamate group attached to the phenyl ring, alongside a complex substituent on the benzothiazole incorporating a triazole and pyridine ring.

N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea

Compound Description: This compound, also known as AC220, is a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3) with good oral pharmacokinetics. [, , , ] It was designed as a modification of compound AB530 (compound 1 in the paper) to improve aqueous solubility and oral pharmacokinetic properties. [] AC220 has demonstrated a desirable safety and pharmacokinetic profile in humans and is currently in phase II clinical trials. []

Relevance: This compound, while containing a benzothiazole core like [4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]amine, differs substantially in its structure. It features an imidazobenzothiazole moiety instead of a simple benzothiazole and lacks the 6-ethoxy substitution. Furthermore, the phenyl ring is linked to a urea group bearing a tert-butyl isoxazole and a morpholine-ethoxy chain. []

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Compound Description: These compounds are a series of benzothiazole derivatives synthesized by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone. [] They were evaluated for their anti-tumor activity against various cancer cell lines. One compound (2b in the paper) with a phenolic substituent on the benzothiazole ring demonstrated promising cytotoxicity. []

1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant, hepatotoxic, and neurotoxic properties. [] They were prepared by cyclizing 3,4-disubstituted benzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones. [] Several compounds, including 5f, 5n, and 5p, displayed 100% protection in the maximal electroshock seizure (MES) test, indicating good anticonvulsant activity. [] Interestingly, none of the compounds showed any neurotoxicity or hepatotoxicity. [] The study highlighted the influence of substituents on both the phenyl and benzothiazole rings on the anticonvulsant activity. []

3-(6,7-Substituted-1,3-benzothiazol-2-yl)-4-(4-substituted phenyl)-1,3-thiazolidin-2-one derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity against several bacterial strains. [] They were prepared by reacting 2-aminobenzothiazole derivatives with various aromatic aldehydes followed by cyclization with thioglycolic acid. [] These compounds incorporate a thiazolidinone ring linked to both a substituted benzothiazole and a substituted phenyl ring. []

5-[4'-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amylporphyrin

Compound Description: This porphyrin derivative was synthesized and its coordination properties with cobalt, copper, and zinc acetates were investigated. [] The copper and cobalt complexes of this porphyrin were subsequently used for surface modification of chemically activated polypropylene materials. [] The modified polypropylene materials demonstrated bacteriostatic resistance against both gram-positive and gram-negative bacteria. []

Compound Description: This compound was synthesized as a structural and biochemical model for the active site of [FeFe]-hydrogenase. [] It features two 1,3-benzothiazol-2-yl groups, each linked to a phenyl ring and then to a bridging methanethiolate ligand, coordinating two iron carbonyl units. []

Compound Description: This compound was synthesized as another azadithiolatodiiron model for the active site of [FeFe]-hydrogenase. [] It features a 1,3-benzothiazol-2-yl group linked to a phenyl ring, which is further connected to a bridging 2-azapropane-1,3-dithiolate ligand coordinating two iron carbonyl units. []

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Compound Description: This compound was structurally characterized using X-ray crystallography. [] It features a pyrazole ring linked to both a fluorinated benzothiazole and a phenyl ring. []

3-{2-[(1,3-Benzothiazol-2-yl)sulfanylmethyl]phenyl}-4-methoxy-5,5-dimethylfuran-2(5H)-one

Compound Description: This compound's structure was determined by X-ray crystallography. [] It features a benzothiazole ring linked to a phenyl ring through a sulfur-containing linker. The phenyl ring is further attached to a substituted furanone ring. []

5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP)

Compound Description: This compound serves as a key intermediate in the synthesis of twelve N-Mannich bases. [] It features a pyrazolone ring linked to a brominated benzothiazole through a hydrazinylidene bridge. []

N-Mannich bases of 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP)

Compound Description: These are twelve compounds synthesized via a Mannich reaction using BTZP (compound 13) and twelve different amines. [] The compounds exhibited varied antimicrobial, antioxidant, and cytotoxic activities, depending on the amine substituent. []

3-(6-Substituted Benzthiazole-2-yl/Oxadiazole-2-yl)-2-Substituted 4-Quinazolineones

Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity. [] Several compounds showed promising anticonvulsant activity by reducing the duration of seizures in mice. []

Relevance: While not directly sharing the same core structure, these compounds highlight the importance of benzothiazole as a scaffold for anticonvulsant activity, similar to the anticonvulsant activity observed in compound 6. [, ] Some members of this series incorporate a benzothiazole moiety, while others feature an oxadiazole, demonstrating the exploration of related heterocycles in medicinal chemistry. []

N-((5-((6-Oxido-6-(4 substituted phenoxy)-4,8-dihydro-1H-(1,3,2)dioxaphosphepino(5,6-c)pyrazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)carbamoyl)substituted benzene sulfonamides

Compound Description: This series of compounds was synthesized via a multi-step process involving condensation reactions. [] They feature a complex structure incorporating a thiadiazole, a dioxaphosphepine-fused pyrazole, and a sulfonamide moiety. []

Relevance: While structurally quite different, this series showcases the use of a thiadiazole ring, which is structurally related to the thiazole ring found in some of the other related compounds, such as compounds 5 and 7. [, , ] This highlights the exploration of similar heterocycles in medicinal chemistry.

4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl 2,2,2-trifluoroacetate

Compound Description: This compound's structure was determined by X-ray crystallography. [] It features a thiazole ring linked to a sulfonamide group, which is further attached to a phenyl ring substituted with a trifluoroacetate group. []

2-(4-phenyl-6-(4-(piperidin-1-yl)aryl substituted)pyrimidin-2-yl)isoindoline-1,3-diones

Compound Description: This series of compounds was synthesized via a microwave-assisted method and evaluated for their antibacterial activity. [] They feature a pyrimidine ring linked to a substituted phenyl ring and an isoindoline-1,3-dione moiety. []

Relevance: Although structurally distinct from [4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]amine, this series highlights the exploration of different heterocyclic scaffolds, in this case, pyrimidine, for potential antibacterial activity, similar to the antibacterial activity observed for compounds 7 and 14. [, , ]

1-((1-(piperidin-1-yl-methyl)/(morpholinomethyl)/(4-methylpiperazin-1-yl-methyl)-6-nitro-1H-benzo[d]imidazol-2-yl)methyl-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide

Compound Description: This series of compounds was synthesized through a multi-step process. [] They feature a complex structure incorporating a nitrobenzimidazole, a dioxaphosphepine-fused imidazole, and various amine substituents. []

Relevance: While structurally dissimilar to [4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]amine, these compounds showcase the use of a benzimidazole ring, which is structurally related to the benzothiazole core of [4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]amine. This highlights the exploration of similar heterocyclic scaffolds in medicinal chemistry. []

2-(7-chloro-6-fluro-1,3-benzothiazol-2-yl)-N’-[(Z)-phenylmethylidene]acetohydrazide (SMVB-IIIA-IIIG)

Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity. [] Several compounds demonstrated good anticonvulsant activity in a mouse model. []

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

Compound Description: This compound was synthesized and evaluated for its anti-breast cancer activity. [] It was prepared via cyclocondensation of a morpholine-substituted β-diketone with 4-hydrazinobenzenesulfonamide hydrochloride. [] The compound exhibited potent anti-breast cancer activity against MCF7 cells, even better than the standard drug 4-hydroxytamoxifen. []

Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate

Compound Description: This compound was synthesized and used as a starting material for the preparation of various pyrazole derivatives. [] It features a pyrazole ring linked to an ethoxy group and a dimethylamino-substituted propenoate moiety. []

Relevance: This compound demonstrates the use of a pyrazole ring, which is also found in several related compounds, such as compounds 11, 13, 14, and 21. [, , , , ] It highlights the exploration of pyrazole as a versatile heterocyclic scaffold in medicinal chemistry.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: This series of compounds was synthesized and evaluated for its antibacterial activity. [] They were prepared by cyclodehydrogenation reaction of 2-[(4-phenyl-1,3thiazol-2-yl)amino]acetohydrazide with substituted acids. [] Some compounds exhibited promising activity against gram-negative bacteria. []

Relevance: This series highlights the use of a thiazole ring, which is structurally related to the benzothiazole core of [4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]amine. It also showcases the incorporation of an oxadiazole ring, which is found in some of the other related compounds, such as compound 15. [, ]

2-(2-Phenyl-1,3-dioxan-4-yl)ethanamines

Compound Description: This series of enantiomerically pure compounds was synthesized and evaluated for their affinity towards NMDA and σ1 receptors. [] The study showed that compounds with an axially oriented phenyl moiety in position 2 exhibited high enantioselectivity and affinity for the PCP binding site of the NMDA receptor. [] Introduction of an N-benzyl moiety led to potent σ1 ligands. []

Relevance: While structurally distinct from [4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]amine, this series highlights the importance of stereochemistry in drug design and receptor binding, a concept relevant to the development of any bioactive molecule. []

1,3-disubstituted imidazolidine-2,4,5-triones

Compound Description: This series of compounds, derived from substituted benzothiazoles, was synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. [] Several compounds showed promising activity, with some exhibiting higher inhibitory activity against acetylcholinesterase than the standard drug rivastigmine. []

Relevance: This series features a benzothiazole ring like [4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]amine and incorporates an imidazolidine-2,4,5-trione moiety. Although structurally different, this series demonstrates the potential of benzothiazole-based compounds as cholinesterase inhibitors. []

6-[4-substitutedphenyl]-4-phenyl-6H-1,3-thiazine-2-amines and N-[6-(4-substitutedphenyl)4-phenyl-6H-1,3-thiazine-yl]acetamides

Compound Description: This series of compounds was synthesized using the Topliss modified approach and evaluated for their antimicrobial activity. [] The study revealed that compounds with electron donating polar substituents at the fourth position of the phenyl ring exhibited improved antimicrobial potential. []

Relevance: While not directly containing a benzothiazole ring, this series highlights the use of a thiazine ring, which is structurally related to the benzothiazole core of [4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]amine. It demonstrates the exploration of a similar heterocyclic scaffold for antimicrobial activity. []

Properties

CAS Number

328109-15-5

Product Name

[4-(6-Ethoxy-1,3-benzothiazol-2-yl)phenyl]amine

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline

Molecular Formula

C15H14N2OS

Molecular Weight

270.35

InChI

InChI=1S/C15H14N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2,16H2,1H3

InChI Key

LEOZQOJMMLSBDY-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.